molecular formula C9H18O2 B148671 (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol CAS No. 132561-70-7

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol

Cat. No. B148671
CAS RN: 132561-70-7
M. Wt: 158.24 g/mol
InChI Key: HOVKSJQSNQXLLJ-BDAKNGLRSA-N
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Description

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol, also known as DMP, is a chiral compound that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is not fully understood. However, it has been reported to interact with various enzymes and proteins in the body, leading to its biochemical and physiological effects.
Biochemical and Physiological Effects
(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been reported to have various biochemical and physiological effects. In a study conducted by Zhang et al. (2018), (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol was shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine in the body. This inhibition led to an increase in the levels of acetylcholine, which is an important neurotransmitter in the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol in lab experiments is its chiral nature. This compound can be used as a chiral auxiliary in asymmetric synthesis, leading to the production of enantiomerically pure compounds. However, one of the limitations of using (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the study of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol. One of the potential applications of this compound is in the development of new drug delivery systems. (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been shown to have potential as a drug carrier due to its ability to interact with enzymes and proteins in the body. Another future direction is the investigation of the mechanism of action of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol and its interactions with enzymes and proteins. This could lead to the development of new drugs and therapies for various diseases. Additionally, the synthesis of new analogs of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol could lead to the discovery of compounds with improved properties and applications.
Conclusion
In conclusion, (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is a chiral compound that has been extensively studied for its potential applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of science.

Synthesis Methods

The synthesis of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been achieved using various methods. One of the most common methods is the diastereoselective reduction of 2,5-dimethyl-2,5-dihydrofuran-2-one using lithium aluminum hydride. This method has been reported to yield (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol with high enantioselectivity and yield.

Scientific Research Applications

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, this compound has been used as a chiral auxiliary in asymmetric synthesis. In the field of pharmacology, (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been investigated for its potential use as a drug delivery system. In the field of biochemistry, this compound has been used to study the mechanism of action of enzymes.

properties

IUPAC Name

(2S,5R)-2,5-dimethyl-5-propan-2-yloxolan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)8(3)5-6-9(4,10)11-8/h7,10H,5-6H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVKSJQSNQXLLJ-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(O1)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]1(CC[C@@](O1)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol

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